molecular formula C17H19ClN2O5 B4003883 1-[3-(2-allyl-4-chlorophenoxy)propyl]-1H-imidazole oxalate

1-[3-(2-allyl-4-chlorophenoxy)propyl]-1H-imidazole oxalate

Cat. No.: B4003883
M. Wt: 366.8 g/mol
InChI Key: WNGZQUJBEYKYEZ-UHFFFAOYSA-N
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Description

1-[3-(2-allyl-4-chlorophenoxy)propyl]-1H-imidazole oxalate is a useful research compound. Its molecular formula is C17H19ClN2O5 and its molecular weight is 366.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 366.0982494 g/mol and the complexity rating of the compound is 346. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemiluminescence Applications : The role of imidazole derivatives in chemiluminescence reactions has been explored, demonstrating their use as catalysts in enhancing the luminescence reaction efficiency. This has implications for analytical chemistry applications, where such reactions are employed for sensitive detection methods (Pontén & Irgum, 1997).

Antifungal Activity : Imidazole derivatives have been evaluated for their antifungal activities, with certain compounds showing selective inhibition against specific isozymes of heme oxygenase, a potential target for antifungal therapies. This demonstrates the potential for imidazole derivatives in developing new antifungal agents (Vlahakis et al., 2006).

Metal Complex Formation and Catalysis : The ability of imidazole derivatives to form metal complexes has been studied, with implications for catalysis and material science. These complexes can be used in various chemical transformations and as components in materials with specific magnetic or electronic properties (Martínez-Lillo et al., 2007).

Corrosion Inhibition : Imidazole derivatives have been found to act as effective corrosion inhibitors, protecting metals in acidic environments. This application is particularly relevant in industrial settings where metal preservation is critical (Ouakki et al., 2019).

Properties

IUPAC Name

1-[3-(4-chloro-2-prop-2-enylphenoxy)propyl]imidazole;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O.C2H2O4/c1-2-4-13-11-14(16)5-6-15(13)19-10-3-8-18-9-7-17-12-18;3-1(4)2(5)6/h2,5-7,9,11-12H,1,3-4,8,10H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNGZQUJBEYKYEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=C(C=CC(=C1)Cl)OCCCN2C=CN=C2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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